molecular formula C10H12ClNO3S B2469671 N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide CAS No. 796106-56-4

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide

Cat. No. B2469671
M. Wt: 261.72
InChI Key: LNPMCGDYEVGLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide is 1S/C10H12ClNO3S/c1-7(11)10(13)8-3-5-9(6-4-8)12-16(2,14)15/h3-7,12H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide is a powder at room temperature .

Scientific Research Applications

Structural Studies and Crystallography

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide and its derivatives have been studied for their structural properties using techniques like X-ray powder diffraction. For instance, a study on three nimesulidetriazole derivatives, including N-(4-(4-((4-chloro-3-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-2-phenoxyphenyl)methanesulfonamide, analyzed the nature of intermolecular interactions in these compounds through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015). Such studies are essential for understanding the molecular geometry and potential applications in materials science and pharmaceuticals.

Microbial Reduction and Chiral Intermediates

The stereoselective microbial reduction of N-[4-(1-oxo-2-chloroacetyl ethyl) phenyl] methane sulfonamide has been explored, yielding chiral intermediates useful in the synthesis of pharmaceuticals like beta-receptor antagonists. This process demonstrates the potential of microbial cultures in producing chiral compounds for medicinal purposes (Patel et al., 1993).

Synthesis of Phenylmethanesulfonamide Derivatives

Research on the synthesis of phenylmethanesulfonamide derivatives, based on N-sulfonyl-substituted polyhalogenated aldehyde imines, has been conducted. Such derivatives have shown high reactivity, useful in the alkylation of compounds like toluene and thiophene, indicating potential applications in chemical synthesis and industrial processes (Aizina et al., 2012).

Development of Chemoselective N-Acylation Reagents

N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed after research on structure-reactivity relationships. These compounds serve as N-acylation reagents with good chemoselectivity, indicating their importance in synthetic chemistry for the development of new compounds (Kondo et al., 2000).

Safety And Hazards

The safety information for N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-7(11)10(13)8-3-5-9(6-4-8)12-16(2,14)15/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPMCGDYEVGLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide

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